molecular formula C14H15N3 B1464722 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine CAS No. 1306432-85-8

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B1464722
CAS No.: 1306432-85-8
M. Wt: 225.29 g/mol
InChI Key: NVJVNMQRUFQWEA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the existing literature on the biological properties of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H14N4
  • CAS Number : 1306432-85-8

The presence of a cyclopropyl group and a 4-methylphenyl moiety contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Key Mechanisms:

  • COX Inhibition : The compound has shown potential in inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.
  • Cell Proliferation : It may also influence cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of related pyrimidine derivatives, indicating that compounds with similar structures exhibit significant inhibitory effects on COX enzymes.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

Note: TBD indicates that specific values for the compound are yet to be determined in current literature.

Case Studies

  • In Vivo Studies : In animal models, derivatives similar to this compound have demonstrated effectiveness in reducing inflammation as measured by carrageenan-induced paw edema tests.
    • ED50 Values : Studies report ED50 values ranging from 8 to 12 μM for related compounds, suggesting a comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Cancer Research : The compound is being explored for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.
    • Mechanistic Insights : Research indicates that pyrimidine derivatives can disrupt microtubule dynamics, potentially leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly alter potency and selectivity.

Key Findings:

  • Substituents such as alkyl groups or electron-withdrawing groups can enhance anti-inflammatory activity.
  • The presence of a cyclopropyl group has been associated with improved binding affinity to target enzymes compared to linear aliphatic counterparts .

Properties

IUPAC Name

2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVNMQRUFQWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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